molecular formula C17H19NO B12136984 2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-one CAS No. 57663-14-6

2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-one

Katalognummer: B12136984
CAS-Nummer: 57663-14-6
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: DGMKAUAWYOJTDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-one is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor for other chemical compounds.

Wirkmechanismus

The mechanism of action of 2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole: The parent compound of the indole family.

    2-Methylindole: A methylated derivative of indole.

    1-Phenylindole: A phenyl-substituted derivative of indole.

Uniqueness

2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it might exhibit different properties and applications.

Eigenschaften

CAS-Nummer

57663-14-6

Molekularformel

C17H19NO

Molekulargewicht

253.34 g/mol

IUPAC-Name

2,6,6-trimethyl-1-phenyl-5,7-dihydroindol-4-one

InChI

InChI=1S/C17H19NO/c1-12-9-14-15(10-17(2,3)11-16(14)19)18(12)13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3

InChI-Schlüssel

DGMKAUAWYOJTDJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N1C3=CC=CC=C3)CC(CC2=O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.